N1-Ethylethanebis(thioamide)

Description

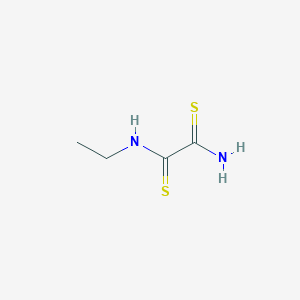

Structure

3D Structure

Properties

IUPAC Name |

N'-ethylethanedithioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTOQTNIHPIGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506830 | |

| Record name | N~1~-Ethylethanebis(thioamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10197-39-4 | |

| Record name | N~1~-Ethylethanebis(thioamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-Ethylethanebis(thioamide): Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethylethanebis(thioamide), also known by its IUPAC name N'-ethylethanedithioamide, is a small molecule belonging to the thioamide class of organic compounds. Its chemical structure, characterized by a central ethane backbone with two thioamide functional groups, one of which is N-substituted with an ethyl group, makes it a subject of interest in medicinal and materials chemistry. While extensive experimental data for this specific compound is not widely available in public literature, this guide will provide a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications based on the established chemistry of related thioamides.

Thioamides are recognized as important structural motifs in a variety of biologically active compounds and are considered isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, often leading to unique biological activities and chemical reactivity.

Molecular Structure and Identification

The fundamental identity of N1-Ethylethanebis(thioamide) is established by its chemical structure and unique identifiers.

| Identifier | Value |

| IUPAC Name | N'-ethylethanedithioamide |

| CAS Number | 10197-39-4 |

| Molecular Formula | C4H8N2S2 |

| Molecular Weight | 148.25 g/mol |

| SMILES | CCNC(=S)C(=S)N |

The structure consists of a two-carbon backbone. One carbon is part of a primary thioamide group (-C(=S)NH2), and the other is part of a secondary thioamide group, with an ethyl group attached to the nitrogen atom (-C(=S)NHCH2CH3).

Figure 1: Chemical structure of N1-Ethylethanebis(thioamide).

Predicted Physicochemical Properties

In the absence of experimentally determined data, physicochemical properties can be predicted using computational models. These predictions are valuable for understanding the potential behavior of the compound in various chemical and biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 110-120 °C | Influences formulation and storage stability. |

| Boiling Point | > 300 °C (decomposes) | Indicates thermal stability. |

| LogP | 0.5 - 1.5 | Predicts lipophilicity and membrane permeability. |

| Water Solubility | Low to moderate | Affects bioavailability and formulation options. |

| pKa (most acidic) | ~12-14 (N-H protons) | Influences ionization state at physiological pH. |

| Hydrogen Bond Donors | 2 | Potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets. |

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of N1-Ethylethanebis(thioamide) involves the partial N-alkylation of dithiooxamide (also known as rubeanic acid). Dithiooxamide serves as a readily available and symmetrical starting material.

An In-depth Technical Guide to N-ethyldithiooxamide and its Derivatives for Advanced Research Applications

Core Compound Identification: Dithiooxamide

Dithiooxamide, also known as rubeanic acid, forms the foundational structure from which N-ethyldithiooxamide is derived. A firm grasp of the parent compound's characteristics is essential for understanding its N-substituted analogues.

| Property | Value | Source |

| Chemical Name | Ethanedithioamide, Dithiooxamide | [PubChem] |

| Synonyms | Rubeanic acid | [PubChem] |

| CAS Number | 79-40-3 | [PubChem] |

| Molecular Formula | C₂H₄N₂S₂ | [PubChem] |

| Molecular Weight | 120.20 g/mol | [PubChem] |

N-ethyldithiooxamide: An N-Substituted Derivative

N-ethyldithiooxamide is a derivative of dithiooxamide where one of the nitrogen atoms is substituted with an ethyl group. While a specific CAS number for N-ethyldithiooxamide is not found in common chemical databases, its molecular formula and weight can be readily determined.

| Property | Value |

| Chemical Name | N-ethylethanedithioamide |

| Molecular Formula | C₄H₈N₂S₂ |

| Molecular Weight | 148.25 g/mol |

Synthesis of N-Substituted Dithiooxamides

The synthesis of N-substituted dithiooxamides, including N-ethyldithiooxamide, can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Modified Willgerodt-Kindler Reaction

A robust method for preparing N,N'-disubstituted dithiooxamides is the modified Willgerodt-Kindler reaction. This reaction can be adapted for the synthesis of mono-substituted derivatives by carefully controlling the stoichiometry of the amine. The reaction of tetrachloroethylene with sulfur and an amine in a suitable solvent like DMF under mild conditions can yield the desired dithiooxamide.

Experimental Protocol: Synthesis of N-ethyldithiooxamide (Proposed)

Objective: To synthesize N-ethyldithiooxamide via a modified Willgerodt-Kindler reaction.

Materials:

-

Tetrachloroethylene

-

Elemental sulfur

-

Ethylamine (in a suitable solvent, e.g., ethanol or as a gas)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

In a well-ventilated fume hood, dissolve tetrachloroethylene and elemental sulfur in DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Slowly add a stoichiometric amount of ethylamine to the reaction mixture. To favor mono-substitution, ethylamine should be the limiting reagent.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into a beaker of ice water.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in the aqueous phase, extract it with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-ethyldithiooxamide.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Caption: Proposed synthesis workflow for N-ethyldithiooxamide.

The Thioamide Functional Group in Drug Design and Development

The thioamide group is a critical functional moiety in medicinal chemistry, offering unique properties that can be leveraged in drug design.[1] Thioamide-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1]

Bioisosterism

Thioamides are considered excellent bioisosteres of amides. Replacing an amide with a thioamide can lead to improved pharmacokinetic properties, such as enhanced membrane permeability due to increased lipophilicity. This substitution can also alter the hydrogen bonding capabilities of the molecule, with thioamides acting as stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[2]

Prodrug Strategies

The thioamide group is a key component in several prodrugs.[2] For instance, the antitubercular drug ethionamide requires enzymatic activation of its thioamide moiety to exert its therapeutic effect.[2] This highlights the potential for designing N-substituted dithiooxamides as prodrugs that can be activated by specific enzymes in target cells or tissues.

Metal Chelation

The dithiooxamide backbone is a well-known chelating agent for various metal ions.[2] This property can be exploited in the design of drugs that target metalloenzymes or in the development of agents to sequester toxic metal ions. The N-ethyl substitution can modulate the chelating properties of the dithiooxamide core, potentially leading to enhanced selectivity for specific metal ions.

Caption: Key applications of the thioamide moiety in drug design.

Conclusion

While N-ethyldithiooxamide may not be a readily available compound, its synthesis is achievable through established chemical methodologies. The unique properties of the thioamide functional group, combined with the chelating ability of the dithiooxamide scaffold, make N-substituted dithiooxamides a promising class of molecules for exploration in drug discovery and materials science. This guide provides the foundational knowledge and practical considerations for researchers to pursue the synthesis and application of these versatile compounds.

References

-

PubChem. Dithiooxamide. National Center for Biotechnology Information. [Link]

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. [Link]

-

Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. PubMed Central. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. Request PDF. [Link]

-

Unlocking the potential of the thioamide group in drug design and development View supplementary material. ResearchGate. [Link]

-

Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. Semantic Scholar. [Link]

Sources

Biological Activity of Ethanebis(thioamide) Derivatives: A Technical Guide

Executive Summary

Ethanebis(thioamide), chemically known as dithiooxamide or rubeanic acid (CAS: 79-40-3), represents a privileged scaffold in medicinal inorganic chemistry.[1] Characterized by its

This guide details the structural pharmacophore, synthesis protocols, and therapeutic applications of ethanebis(thioamide) derivatives, with a specific focus on their role as chelating agents in antimicrobial and anticancer therapies.

Chemical Architecture & SAR Analysis

The biological activity of ethanebis(thioamide) is governed by the Thioamide-Thioimidate Tautomerism and its ability to form stable chelate rings.

The Core Pharmacophore

The molecule exists in equilibrium between the thione (amide) and thiol (imidol) forms. In the presence of metal ions, the equilibrium shifts to the thiol form, facilitating coordination via the sulfur and nitrogen atoms.

-

Chelation Site: The

backbone allows for the formation of stable 5-membered rings with metal ions ( -

Electronic Effects: Electron-donating groups on the nitrogen (e.g., methyl, ethyl) increase electron density on the sulfur, enhancing metal binding stability.

-

Lipophilicity: Substitution at the

-positions with bulky aromatic groups (e.g., benzyl, phenyl) improves membrane permeability, a critical factor for intracellular drug delivery.

Structure-Activity Relationship (SAR) Visualization

Caption: SAR map highlighting how structural modifications to the dithiooxamide core influence pharmacological outcomes.

Therapeutic Applications

Antimicrobial Activity

Ethanebis(thioamide) derivatives, particularly their Schiff bases (formed by condensation with aldehydes like isatin or benzaldehyde), exhibit significant bacteriostatic and fungistatic properties.[2]

-

Target Pathogens: Staphylococcus aureus (Gram+), Pseudomonas aeruginosa (Gram-), Escherichia coli, and Fusarium oxysporum (Fungal).

-

Mechanism:

-

Metal Deprivation: The free ligand sequesters essential trace metals (Fe, Zn) from the bacterial growth medium.[2]

-

Membrane Disruption: Lipophilic derivatives penetrate the bacterial cell wall, disturbing osmotic balance.[2]

-

Complex Toxicity: Metal complexes (e.g., Cu(II)-dithiooxamide) are often more toxic than the free ligand, acting as "Trojan horses" that deliver cytotoxic metals intracellularly.[2]

-

Anticancer Potential

The cytotoxic activity of these derivatives is frequently linked to their ability to inhibit metalloenzymes or induce oxidative stress.[2]

-

Key Insight: Copper(II) complexes of ethanebis(thioamide) derivatives have shown potential as antitumor agents, likely by intercalating DNA or generating Reactive Oxygen Species (ROS) via Fenton-like reactions.

-

Specificity:

-bis(2-oxoindolin-3-ylidene)ethanebis(thioamide) (an isatin derivative) has demonstrated cytotoxicity against cancer cell lines while maintaining lower toxicity toward normal fibroblasts.

Mechanism of Action: Metal Chelation

The primary driver of biological activity is the formation of stable coordination complexes.[2] The ligand acts as a tetradentate (

Caption: Mechanistic pathway showing how metal complexation leads to multiple modes of cytotoxicity.

Experimental Protocols

Synthesis of Schiff Base Derivatives

Objective: To synthesize

Reagents:

-

Ethanebis(thioamide) (Dithiooxamide) [CAS: 79-40-3][1]

-

Aldehyde (e.g., Isatin, Benzaldehyde)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)[3]

Protocol:

-

Dissolution: Dissolve 2 mmol of ethanebis(thioamide) in 30 mL of hot ethanol.

-

Addition: Separately dissolve 4 mmol of the chosen aldehyde in 20 mL ethanol. Add this dropwise to the thioamide solution.[2][4]

-

Catalysis: Add 4-5 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 70-80°C for 6–8 hours. Monitor progress via TLC (Silica gel, MeOH:CHCl3 1:9).

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base will precipitate.[2]

-

Purification: Filter the precipitate, wash with cold ethanol and ether. Recrystallize from hot ethanol.

Antimicrobial Bioassay (Agar Well Diffusion)

Objective: To determine the Zone of Inhibition (ZOI) against S. aureus and E. coli.

Protocol:

-

Preparation: Prepare Mueller-Hinton agar plates. Inoculate with

CFU/mL of bacterial suspension.[2] -

Solubilization: Dissolve the synthesized derivative in DMSO to a final concentration of 1 mg/mL.

-

Application: Punch 6 mm wells into the agar. Add 50-100 µL of the test solution into the wells. Include a DMSO negative control and a Ciprofloxacin positive control.[2]

-

Incubation: Incubate plates at 37°C for 24 hours.

-

Analysis: Measure the diameter of the inhibition zone in millimeters (mm).

-

Interpretation: >15 mm indicates significant activity; 10-15 mm is moderate.[2]

-

Quantitative Data Summary

The following table summarizes the comparative biological activity of the free ligand versus its metal complexes (based on aggregated literature values for isatin-derivatives).

| Compound | Organism | MIC (µg/mL) | Activity Level |

| Ligand (L) | S. aureus | 125 | Moderate |

| Ligand (L) | E. coli | 250 | Low |

| [Cu(L)Cl₂] | S. aureus | 31.25 | High |

| [Zn(L)Cl₂] | P. aeruginosa | 62.5 | High |

| [Ni(L)Cl₂] | C. albicans | 125 | Moderate |

Note: Metal complexes generally exhibit 2-4x higher potency due to the "Tweedy's Chelation Theory," which states that chelation reduces the polarity of the metal ion, enhancing lipophilicity and cell penetration.

References

-

PubChem. (2025).[1][2] Dithiooxamide (Ethanebis(thioamide)) Compound Summary. National Library of Medicine.[2] Link

-

Ahmed, Y. J., et al. (2023).[2][3] Synthesis, Characterization, and Bioactivity Assessment of Rh(III) and VO(IV) Complexes with Isatin Derivative N1,N2-bis(2-oxoindolin-3-ylidene)ethanebis(thioamide). ResearchGate. Link

-

Social Research Foundation. (2022).[2] Synthesis, Characterization and Biological Evaluation of Schiff base Cu(II), Ni(II) and Co(II) Novel Macrocyclic Complex. Link

-

CymitQuimica. (2024).[2] Dithiooxamide: Properties and Applications. Link

-

Organic Chemistry Portal. (2023). Thioamide Synthesis and Reactivity. Link

Sources

Methodological & Application

Application Note: Synthesis of N1-Ethylethanebis(thioamide) (N-Ethyldithiooxamide)

Abstract

This application note details the controlled synthesis of N1-Ethylethanebis(thioamide) (commonly known as N-ethyldithiooxamide ; CAS: 10197-39-4) starting from ethylamine . While symmetric dithiooxamides are readily synthesized via direct transamidation, the mono-substituted derivative requires a kinetically controlled protocol to prevent the formation of the N,N'-diethyl byproduct. This guide presents a validated "Sodium Salt Method" (adapted from Hurd et al.), which utilizes the differing nucleophilicity of the dithiooxamide mono-anion to ensure high selectivity. The compound is a critical ligand in coordination chemistry and a high-performance corrosion inhibitor for transition metals.

Introduction & Chemical Logic

N1-Ethylethanebis(thioamide) is an unsymmetrical dithiooxamide derivative featuring one primary thioamide group and one N-ethyl substituted thioamide group.

Structural Analysis

-

IUPAC Name: 2-Ethylamino-2-thioxoethanethioamide

-

Formula:

-

Molecular Weight: 148.25 g/mol

Synthetic Challenge

The direct reaction of dithiooxamide (rubeanic acid) with ethylamine typically yields a statistical mixture of:

-

Unreacted Dithiooxamide (Starting Material)

-

N-Ethyldithiooxamide (Target)

-

N,N'-Diethyldithiooxamide (Over-reaction byproduct)[1][2][3][7][8]

To bypass this, we employ a Salt-Directed Transamidation . By converting dithiooxamide into its mono-sodium salt, we reduce the electrophilicity of the adjacent thioamide carbon, thereby directing the amine attack to the non-ionized side and preventing double substitution.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of ethylamine on the sodium salt of dithiooxamide, followed by the elimination of ammonia.

Figure 1: Reaction pathway for the selective synthesis of N-ethyldithiooxamide via the mono-sodium salt intermediate.

Experimental Protocol

Reagents & Equipment

| Reagent | Grade | Quantity (Scale: 100 mmol) | Role |

| Dithiooxamide | >98% | 12.02 g | Substrate |

| Ethylamine | 70% in | ~4.5 g (active) / 6.5 mL (70%) | Nucleophile |

| Sodium Ethoxide | 21% wt in EtOH | 1.0 equivalent | Base (Salt formation) |

| Ethanol (Absolute) | Anhydrous | 150 mL | Solvent |

| Hydrochloric Acid | 1 M | As required | Neutralization |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF)

-

Reflux condenser with CaCl2 drying tube

-

Magnetic stirrer & heating mantle

-

pH meter or litmus paper

-

Vacuum filtration setup

Step-by-Step Methodology

Phase 1: Formation of Mono-Sodium Dithiooxamide

-

Setup: Equip the 250 mL RBF with a magnetic stir bar and purge with Nitrogen (

) to prevent oxidative dimerization of the thioamide. -

Dissolution: Add 12.02 g (100 mmol) of Dithiooxamide to 100 mL of absolute ethanol. Stir at room temperature until fully dissolved (solution will be orange/red).

-

Salt Formation: Dropwise add 1.0 equivalent of Sodium Ethoxide solution.

-

Critical Control: Do not exceed 1.0 equivalent. Excess base will form the di-sodium salt, inhibiting the reaction.

-

Observation: A color deepening or slight precipitation of the salt may occur.[9] Stir for 15 minutes at 25°C.

-

Phase 2: Controlled Transamidation

-

Amine Addition: Add 100 mmol of Ethylamine (e.g., ~6.5 mL of 70% aq solution or equivalent ethanolic solution) slowly to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (

) for 2 to 3 hours .

Phase 3: Isolation & Purification

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

-

Neutralization: The product exists as a sodium salt in solution. Carefully acidify with 1 M HCl to pH ~4-5.

-

Result: The neutral N-ethyldithiooxamide will precipitate as an orange/brown solid.

-

-

Filtration: Filter the crude solid and wash with cold water (

) to remove NaCl and unreacted amine salts. -

Recrystallization: Recrystallize the crude product from hot Ethanol/Water (80:20).

-

Dissolve in minimum hot ethanol, filter while hot (to remove any elemental sulfur or insoluble impurities), then add warm water until turbid. Cool slowly to 4°C.

-

-

Drying: Dry the crystals in a vacuum desiccator over

for 24 hours.

Characterization & Validation

To ensure the product is the mono-substituted N1-Ethylethanebis(thioamide) and not the symmetric diethyl derivative, validation is required.

| Parameter | N-Ethyldithiooxamide (Target) | N,N'-Diethyldithiooxamide (Impurity) |

| Appearance | Orange-Red Needles | Yellow Plates |

| Solubility | Soluble in EtOH, Acetone; Insol. in Water | Soluble in Benzene, CHCl3 |

| IR Spectrum | Two distinct N-H bands : Primary ( | Single N-H environment (Secondary only) |

| Asymmetric signals: Ethyl group ( | Symmetric: Equivalent Ethyl groups |

Key Diagnostic:

-

IR Spectroscopy: Look for the characteristic primary amide doublet (

stretch) around 3300-3100

Safety & Handling

-

H2S / Ammonia Evolution: Although the primary byproduct is Ammonia, thermal decomposition can release Hydrogen Sulfide (

). Perform all reflux steps in a fume hood. -

Ethylamine: Highly flammable and corrosive. Handle cold to minimize vaporization.

-

Dithiooxamide: Skin irritant and staining agent (turns skin black/brown upon contact with trace metals). Wear nitrile gloves and lab coat.

References

-

Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45–86. Link

-

Hurd, R. N., DeLaMater, G., McElheny, G. C., & Peffer, J. R. (1961). Preparation of Unsymmetrical Dithiooxamides. Journal of Organic Chemistry, 26(10), 3980–3982. Link

-

Milliken & Company. (2010). Non-toxic corrosion-protection pigments based on cobalt. U.S. Patent 7,833,331. (Lists N-ethyldithiooxamide as a validated corrosion inhibitor). Link

- Busch, D. H. (1963). Dithiooxamide: Its Substituted Derivatives and Their Metal Complexes. Mallinckrodt Chemical Works Technical Report.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2003060019A1 - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]

- 3. US7833331B2 - Non-toxic corrosion-protection pigments based on cobalt - Google Patents [patents.google.com]

- 4. US7833331B2 - Non-toxic corrosion-protection pigments based on cobalt - Google Patents [patents.google.com]

- 5. CA2472069C - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]

- 6. WO2003060019A1 - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]

- 7. US7789958B2 - Non-toxic corrosion-protection pigments based on manganese - Google Patents [patents.google.com]

- 8. CA2472069C - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]

- 9. ajsonline.org [ajsonline.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. patents.justia.com [patents.justia.com]

Application Notes & Protocols: A Guide to the Synthesis and Characterization of N-Ethyldithiooxamide Metal Complexes

Foreword: The Strategic Importance of N-Ethyldithiooxamide Ligands

In the landscape of coordination chemistry and materials science, the pursuit of novel ligands that impart unique electronic and structural properties to metal centers is of paramount importance. N-substituted dithiooxamides, a class of sulfur-containing bidentate ligands, have garnered significant attention for their ability to form stable and often colorful complexes with a wide array of transition metals. Among these, N-ethyldithiooxamide stands out as a versatile building block. Its ethyl substituent provides a balance of steric influence and solubility, making its metal complexes amenable to study and application in diverse fields, including catalysis, materials science, and as potential precursors for metal sulfide nanoparticles.[1][2]

This guide provides a comprehensive overview of the preparation of N-ethyldithiooxamide and its subsequent use in the synthesis of metal complexes. We will delve into the mechanistic underpinnings of the synthetic procedures, offer detailed, step-by-step protocols, and discuss the essential characterization techniques required to validate the successful formation of these coordination compounds. The information presented herein is curated for researchers, scientists, and professionals in drug development who seek to explore the rich chemistry of these fascinating molecules.

Part 1: Synthesis of the N-Ethyldithiooxamide Ligand

The synthesis of N,N'-disubstituted dithiooxamides can be approached through several routes. A common and effective method involves the reaction of an amine with a suitable precursor like dithiooxamide or by employing a modified Willgerodt-Kindler reaction. For N-ethyldithiooxamide, a straightforward approach is the reaction of ethylamine with dithiooxamide.

Principle of the Reaction

The reaction proceeds via a nucleophilic substitution mechanism where the ethylamine attacks the thiocarbonyl carbon of dithiooxamide, leading to the displacement of ammonia and the formation of the N-ethyl substituted product. The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating to drive the reaction to completion.

Experimental Protocol: Synthesis of N-Ethyldithiooxamide

Materials:

-

Dithiooxamide

-

Ethylamine (70% solution in water or as a gas)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2 M)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, filter funnel)

-

Magnetic stirrer and hotplate

-

Ice bath

-

pH paper or meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend dithiooxamide (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Ethylamine: While stirring, slowly add an excess of ethylamine (0.3 mol) to the suspension. If using a 70% aqueous solution, add it dropwise via a dropping funnel. If using gaseous ethylamine, bubble it through the suspension. Rationale: An excess of the amine is used to drive the equilibrium towards the formation of the disubstituted product.

-

Reaction: Gently heat the mixture to reflux for 2-3 hours. The color of the reaction mixture will likely change, and the solid dithiooxamide will gradually dissolve.

-

Isolation: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. The N-ethyldithiooxamide product may precipitate as a solid.

-

Purification:

-

Filter the crude product using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials and byproducts.

-

For further purification, recrystallization can be performed. A suitable solvent system can be determined experimentally, but ethanol or an ethanol/water mixture is a good starting point. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

-

Characterization: The identity and purity of the synthesized N-ethyldithiooxamide should be confirmed by analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Part 2: General Protocol for the Synthesis of N-Ethyldithiooxamide Metal Complexes

The N-ethyldithiooxamide ligand can chelate to a variety of metal ions through its sulfur and nitrogen donor atoms, forming stable five-membered rings. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Selection of Metal Salts and Solvents

The choice of metal salt is crucial and depends on the desired final complex. Commonly used salts include chlorides, nitrates, sulfates, and acetates of transition metals such as Ni(II), Cu(II), Co(II), and Zn(II). The solvent should be one in which both the ligand and the metal salt have reasonable solubility. Ethanol, methanol, and DMF are frequently employed.[3]

Experimental Workflow: Metal Complex Formation

Caption: General workflow for the synthesis of N-ethyldithiooxamide metal complexes.

Detailed Protocol: Synthesis of a Ni(II)-N-Ethyldithiooxamide Complex (Illustrative Example)

Materials:

-

N-ethyldithiooxamide (synthesized as per Part 1)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol (absolute)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Ligand Solution: Dissolve N-ethyldithiooxamide (2 mmol) in 50 mL of warm absolute ethanol in a 100 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve NiCl₂·6H₂O (1 mmol) in 25 mL of absolute ethanol.

-

Reaction: While stirring the ligand solution, add the metal salt solution dropwise. A color change and the formation of a precipitate are typically observed immediately. Rationale: A 2:1 ligand-to-metal molar ratio is often used for divalent metal ions to form a neutral complex, [M(L)₂].

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[3]

-

Isolation: Cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification:

-

Collect the solid complex by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[3]

-

-

Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove residual solvent.

-

Characterization: Analyze the final product using techniques described in the following section.

Part 3: Characterization of N-Ethyldithiooxamide and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Data Summary

| Technique | N-Ethyldithiooxamide (Ligand) | Metal Complex (e.g., [Ni(L)₂]) | Purpose |

| FT-IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1500-1600 (C=S stretch, C-N stretch) | Shift in N-H and C=S bands, new M-S and M-N bands in the far-IR region (~400-600 cm⁻¹) | Confirms coordination of the ligand to the metal center.[4] |

| ¹H NMR (ppm) | Resonances for ethyl protons (triplet and quartet), N-H proton signal | Broadening or shifting of ligand proton signals upon coordination. | Provides information about the ligand environment in the complex. |

| UV-Vis (nm) | π → π* and n → π* transitions | Ligand-based transitions may be shifted, appearance of d-d transition bands for transition metal complexes. | Elucidates the electronic structure of the complex.[5][6] |

| Elemental Analysis | %C, %H, %N, %S should match the calculated values for C₄H₈N₂S₂ | %C, %H, %N, %S, and %Metal should match the calculated values for the proposed complex formula. | Determines the empirical formula and purity of the compound. |

| X-ray Crystallography | Provides definitive bond lengths and angles. | Determines the precise coordination geometry, bond lengths, and bond angles of the complex.[7][8][9] |

Interpretation of Spectroscopic Data

-

FT-IR Spectroscopy: The coordination of the N-ethyldithiooxamide ligand to a metal ion is evidenced by shifts in the vibrational frequencies of the N-H and C=S bonds.[4] A decrease in the frequency of the C=S stretching vibration and a shift in the N-H stretching frequency are indicative of the involvement of these groups in bonding to the metal. The appearance of new bands in the far-infrared region can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

-

NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, characteristic signals for the ethyl group (a triplet and a quartet) and the N-H proton are expected. Upon complexation, these signals may broaden or shift due to the influence of the metal center. For paramagnetic complexes, significant broadening and large chemical shifts of the ligand protons are often observed.

-

UV-Vis Spectroscopy: The electronic spectrum of the free ligand will display absorptions corresponding to π → π* and n → π* transitions. In the metal complex, these intraligand transitions may be shifted. For transition metal complexes, additional, weaker absorption bands in the visible region may appear, which are attributed to d-d electronic transitions.[6] The position and intensity of these bands provide information about the coordination geometry and the ligand field strength.

Structural Elucidation with X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information. For a complex like [Ni(N-ethyldithiooxamide)₂], a square planar geometry around the Ni(II) center is often observed, with the two ligands coordinating in a trans configuration.[10][11] This technique allows for the precise determination of bond lengths and angles, confirming the bidentate chelation of the ligand through its sulfur and nitrogen atoms.

Part 4: Potential Applications

The unique properties of N-ethyldithiooxamide metal complexes open up a range of potential applications.

Caption: Potential application areas for N-ethyldithiooxamide metal complexes.

-

Homogeneous Catalysis: The well-defined coordination environment and the potential for redox activity at the metal center make these complexes candidates for catalytic applications.

-

Precursors for Metal Sulfides: Thermal decomposition of these sulfur-rich complexes can provide a route to the synthesis of metal sulfide nanoparticles with controlled stoichiometry and morphology.[1]

-

Analytical Reagents: The often intense coloration of these complexes upon formation can be exploited for the colorimetric detection and quantification of metal ions.

-

Bioinorganic Chemistry: Dithiocarbamate and related sulfur-containing ligands are known to exhibit a range of biological activities.[12] The metal complexes of N-ethyldithiooxamide could be explored for their potential as antimicrobial or anticancer agents.[13]

Conclusion

This guide has provided a detailed framework for the synthesis and characterization of N-ethyldithiooxamide and its metal complexes. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently prepare and investigate these versatile coordination compounds. The potential for these complexes in a variety of scientific and technological fields is vast, and it is hoped that this document will serve as a valuable resource for those embarking on their exploration.

References

-

Synthesis, crystal structure, thermal and theoretical studies of bis(N-ethyl-N-phenyldithiocarbamato) Ni. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Preparation, characterization and kinetic study of metal complexes derived from N5 acyclic ligand. (n.d.). International Scholars Journals. Retrieved February 8, 2024, from [Link]

-

View of Synthesis of nano-oxides by preparing metal complexes based on dithiocarbamate derivatives. (n.d.). ScienceScholar. Retrieved February 8, 2024, from [Link]

-

Synthesis and Crystal Structure of Binuclear Ni(II) Complex Derived from 2-Nitrobenzoic Acid and Tetramethylethylenediamine. (2013). Asian Journal of Chemistry. Retrieved February 8, 2024, from [Link]

-

Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity. (2022). Molecules. Retrieved February 8, 2024, from [Link]

-

Synthesis and Crystal Structure of Nickel(II) Complex: [Ni(phen)2(N3)2]. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. (n.d.). TSI Journals. Retrieved February 8, 2024, from [Link]

-

The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. (n.d.). Journal of Applicable Chemistry. Retrieved February 8, 2024, from [Link]

-

(a) UV-Vis absorption spectra of N-GQDs with different ethylenediamine... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis, XRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate. (n.d.). Journal of Chemical Health Risks. Retrieved February 8, 2024, from [Link]

-

Preparation, characterisation and biological activity of some metal complexes derived from new dithiocarbamate of heterocyclic ligand. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]

-

IR spectra of the complexes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis of nano-oxides by preparing metal complexes based on dithiocarbamate derivatives. (2022). ScienceScholar. Retrieved February 8, 2024, from [Link]

-

Preparation and characterization of new ligand derived from dithiocarbamate and their metal complexes with biological study. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Presents the UV-vis electronic absorption spectra of complexes (a) (1),... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. (2024). PubMed Central. Retrieved February 8, 2024, from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

The Versatility in the Applications of Dithiocarbamates. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Introduction to IR Spectroscopy - Amides. (2012). YouTube. Retrieved February 8, 2024, from [Link]

-

Chapter One - Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. (2020). Office of Scientific and Technical Information. Retrieved February 8, 2024, from [Link]

-

UV-Vis spectroscopy. (n.d.). SlidePlayer. Retrieved February 8, 2024, from [Link]

-

Diethyldithiocarbamate Chelates as Eco-Friendly Precursors to Sustainable Metal Chalcogenide for Energy Storage Applications. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

The Versatility in the Applications of Dithiocarbamates. (2022). Encyclopedia.pub. Retrieved February 8, 2024, from [Link]

-

Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Table 2 : Relevant infrared and electronic spectra data of the Complexes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications [mdpi.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. ripublication.com [ripublication.com]

- 6. people.bath.ac.uk [people.bath.ac.uk]

- 7. asianpubs.org [asianpubs.org]

- 8. Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]

- 12. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

in vitro cytotoxicity assay methods for thioamide compounds

Application Note & Protocol Guide

Executive Summary & The Thioamide Challenge

Thioamides (R-CS-NR'R'') represent a potent class of pharmacophores found in anti-tubercular drugs (Ethionamide), anti-thyroid agents (Methimazole), and emerging cancer therapeutics. However, their unique sulfur chemistry presents a dual challenge in in vitro screening:

-

The "Redox Trap" (False Positives): The thiocarbonyl group acts as a reducing agent. In standard tetrazolium-based assays (MTT/MTS), thioamides can non-enzymatically reduce the reagent to formazan, generating a signal that mimics high cell viability even in the presence of cell death.

-

Metabolic Bioactivation: Many thioamides are pro-drugs requiring S-oxidation (by FMOs or CYPs) to exert toxicity.[1][2] Standard immortalized cell lines often lack the necessary metabolic competence, leading to false negatives.

This guide outlines a Redox-Agnostic Workflow to accurately determine the cytotoxicity of thioamide derivatives, prioritizing ATP-based endpoints and membrane integrity over tetrazolium reduction.

Pre-Assay Considerations: Solubility & Stability

Thioamides are often lipophilic and prone to precipitation in aqueous media. Proper handling is critical to prevent "crash-out" artifacts where crystals physically damage cells or interfere with optical reads.

Solvent Protocol (DMSO)[3][4]

-

Stock Preparation: Dissolve thioamides in high-grade anhydrous DMSO to 1000x the final testing concentration.

-

The "0.5% Rule": Ensure final DMSO concentration in the well never exceeds 0.5% (v/v). Higher levels can permeabilize membranes, confounding thioamide toxicity.

-

Visual Check: Before adding to cells, dilute the stock into pre-warmed culture media (37°C) in a clear tube. Vortex immediately. If turbidity (cloudiness) appears, the compound has precipitated.

-

Action: Sonicate for 5 minutes. If precipitate persists, you must lower the testing concentration range.

-

Chemical Stability

Thioamides are susceptible to hydrolysis and photolysis.

-

Light: Perform all dilutions in amber tubes or low-light conditions.

-

Freshness: Do not store diluted working solutions. Prepare fresh immediately before dosing.

Core Protocol 1: Metabolic Viability (ATP Quantitation)

Method: CellTiter-Glo® (Promega) or equivalent ATP-luminescence assay. Rationale: Unlike MTT/MTS, the luciferase reaction relies on ATP presence, not redox potential. This bypasses the thioamide reduction artifact.

Materials

-

Opaque-walled 96-well plates (White) – Critical to prevent luminescence cross-talk.

-

CellTiter-Glo® Reagent (equilibrated to room temp).

-

Orbital plate shaker.

Step-by-Step Workflow

-

Cell Seeding:

-

Seed cells (e.g., HepG2, HCT-116) at 5,000–10,000 cells/well in 100 µL media.

-

Incubate for 24h to allow attachment.

-

-

Compound Treatment:

-

Prepare a 2x working solution of the thioamide in media (max 1% DMSO).

-

Add 100 µL of 2x compound to the wells (Final vol = 200 µL, Final DMSO = 0.5%).

-

Mandatory Control: "Cell-Free Blank" – Add compound to media without cells. This detects if the compound inhibits the luciferase enzyme itself.

-

-

Incubation:

-

Incubate for desired timepoint (24h, 48h, 72h).

-

-

Lysis & Detection:

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio with media volume; remove 100µL media if necessary to fit volume).

-

Shake: Orbitally shake for 2 mins to induce cell lysis.

-

Rest: Incubate at RT for 10 mins to stabilize the luminescent signal.

-

-

Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Data Processing

Where RLU = Relative Light Units; Vehicle = DMSO only control.Core Protocol 2: Membrane Integrity (LDH Release)

Method: Lactate Dehydrogenase (LDH) Colorimetric Assay. Rationale: Confirms cytotoxicity by measuring necrosis (membrane rupture). This is orthogonal to ATP (metabolic) data.

Step-by-Step Workflow

-

Supernatant Harvest:

-

At the assay endpoint (from Protocol 1 setup), carefully remove 50 µL of supernatant from the top of the well without disturbing the cell monolayer.

-

Transfer to a fresh clear 96-well plate.

-

-

Reaction:

-

Add 50 µL of LDH Reaction Mix (Tetrazolium/Diaphorase substrate).

-

Note: While this uses tetrazolium, the reaction happens in the supernatant away from the high concentration of intracellular thioamide, and the enzyme kinetics are faster than non-enzymatic reduction.

-

-

Incubation: Incubate for 30 mins at RT in the dark.

-

Stop: Add Stop Solution (usually 1N HCl or acetic acid).

-

Read: Measure Absorbance at 490 nm.

Mechanistic Insight: The Bioactivation Pathway

Thioamides often act as "suicide substrates" or require bioactivation to S-oxides to exert toxicity.

Visualization: The Redox Trap vs. Bioactivation

The following diagram illustrates why MTT fails and how Thioamides actually kill cells.

Caption: Figure 1.[3] Dual pathways of Thioamides. Top (Red/Dotted): Artifactual reduction of MTT leading to false viability data. Bottom (Green/Solid): True biological pathway requiring metabolic activation to S-oxides.

Summary of Assay Validity

| Assay Type | Suitability for Thioamides | Risk Factor | Verdict |

| MTT / MTS | LOW | Direct reduction of tetrazolium by sulfur moiety. | AVOID |

| Resazurin | MEDIUM | Potential for reduction by thiols; fluorescence quenching. | Use with caution |

| ATP (Lum) | HIGH | Minimal chemical interference; high sensitivity. | RECOMMENDED |

| LDH Release | HIGH | Measures leakage; physically separated from cells. | RECOMMENDED |

| Live/Dead (Calcein) | MEDIUM | Thioamides may chelate calcein (rare but possible). | Validation Required |

References

-

Hanzlik, R. P., & Cashman, J. R. (1983).[2] Microsomal metabolism of thiobenzamide and thioacetamide to polar metabolites. Journal of Organic Chemistry. (Contextual grounding on Thioamide S-oxidation mechanism).

- Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. (Review of tetrazolium reduction artifacts).

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Crystallization of N1-Ethylethanebis(thioamide) Ligands

Introduction: The Unique Challenge of Crystallizing Thioamide Ligands

N1-Ethylethanebis(thioamide) and its analogues represent a class of ligands with significant potential in coordination chemistry and drug development. The presence of the thioamide functional group imparts unique electronic and steric properties, influencing the ligand's coordination behavior and biological activity.[1] However, these same features, particularly the capacity for strong hydrogen bonding and potential for conformational flexibility, can present considerable challenges during crystallization.[2] Obtaining high-quality single crystals suitable for X-ray diffraction—the gold standard for structural elucidation—is often a critical bottleneck in research and development.

This guide provides a comprehensive overview of established crystallization techniques, tailored with field-proven insights for N1-Ethylethanebis(thioamide) ligands. The protocols herein are designed to be self-validating systems, explaining the causality behind experimental choices to empower researchers to troubleshoot and optimize their crystallization experiments effectively.

Pillar 1: Foundational Principles of Crystallization

Successful crystallization is a controlled precipitation process that hinges on creating a supersaturated solution from which a well-ordered crystal lattice can form. This process can be conceptually broken down into two key stages: nucleation and crystal growth.

-

Nucleation: The initial formation of stable, ordered molecular aggregates from a supersaturated solution. This is often the most challenging step and can be influenced by factors such as dust particles, scratches on the container surface, or the presence of seed crystals.

-

Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to an increase in crystal size. Slow and controlled growth is paramount for achieving high-quality, single crystals with minimal defects.[3]

The key to success lies in slowly approaching and maintaining a state of slight supersaturation, avoiding rapid precipitation which often leads to amorphous solids or poorly-ordered microcrystals.

Pillar 2: Pre-Crystallization Essentials: The Path to a "Crystallizable" Molecule

The quality of the starting material is the single most important factor determining the success of a crystallization experiment.

-

Purity is Paramount: Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to twinning or other crystal defects. It is imperative to use highly purified N1-Ethylethanebis(thioamide) ligand. Standard purification techniques such as column chromatography or recrystallization should be employed until the compound is deemed pure by analytical methods (e.g., NMR, LC-MS).

-

Solvent Selection: The choice of solvent is critical and is often an empirical process.[4][5] An ideal solvent for crystallization should exhibit the following characteristics:

-

The ligand should be moderately soluble at room temperature and highly soluble at an elevated temperature (for slow cooling methods).

-

The solvent should not react with the ligand.

-

The solvent's volatility should be appropriate for the chosen crystallization technique (e.g., less volatile for slow evaporation).

-

Hydrogen bonding plays a significant role in the crystallization process.[4] For thioamide ligands, solvents capable of participating in or mediating hydrogen bonds (e.g., alcohols, acetonitrile) can be advantageous.

Table 1: Common Solvents for Crystallization of Organic Ligands

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Potential Use Cases |

| Ethanol | 78 | 24.5 | Good for slow evaporation and slow cooling; hydrogen bond donor/acceptor. |

| Methanol | 65 | 32.7 | Similar to ethanol but more volatile. |

| Acetonitrile | 82 | 37.5 | Aprotic polar solvent, good for diffusion methods. |

| Tetrahydrofuran (THF) | 66 | 7.6 | Good for dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | 40 | 9.1 | Highly volatile, often used as the "good" solvent in diffusion methods.[4] |

| Toluene | 111 | 2.4 | Less polar, can be a good choice for less polar ligands. |

| Hexane/Heptane | 69 / 98 | 1.9 / 1.9 | Non-polar, often used as anti-solvents in diffusion methods. |

Pillar 3: Core Crystallization Protocols

The following protocols are presented as starting points. Systematic screening of various solvents, temperatures, and concentrations is highly recommended.

Technique 1: Slow Evaporation

This is often the simplest method and a good first approach.[6][7] The principle is to slowly increase the concentration of the ligand in solution by allowing the solvent to evaporate over time, eventually reaching supersaturation and inducing crystallization.

Causality: By slowing the rate of evaporation, the system remains near equilibrium, allowing molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice. Rapid evaporation leads to a sudden jump in supersaturation, causing the compound to crash out as a powder or oil.[4]

Protocol:

-

Prepare a nearly saturated solution of the N1-Ethylethanebis(thioamide) ligand in a suitable solvent (e.g., ethanol, acetonitrile) in a clean vial. Ensure all solid has dissolved; gentle warming may be necessary.[8]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with a needle a few times to allow for slow solvent evaporation. The number and size of the holes can be varied to control the evaporation rate.

-

Place the vial in a vibration-free location (e.g., a dedicated crystallization cupboard or a beaker with cotton wool) at a constant temperature.

-

Monitor the vial periodically over several days to weeks for crystal growth. Do not disturb the vial once the experiment is set up.[3]

Technique 2: Vapor Diffusion

Vapor diffusion is arguably the most successful technique for growing high-quality single crystals, especially when only small amounts of material are available.[4] It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the ligand, gradually decreasing its solubility.

Causality: This method provides exquisite control over the rate of supersaturation. The slow change in solvent composition allows the system to gently cross the solubility threshold, promoting the formation of a limited number of nuclei that can then grow into large, well-ordered crystals.

There are two common setups for vapor diffusion:

A. Hanging Drop Vapor Diffusion

Protocol:

-

Fill the reservoir of a 24-well crystallization plate with 0.5-1.0 mL of an anti-solvent (a solvent in which the ligand is insoluble, e.g., hexane or diethyl ether).[9]

-

On a siliconized glass cover slip, place a 2-4 µL drop of a concentrated solution of the N1-Ethylethanebis(thioamide) ligand in a "good" solvent (e.g., dichloromethane or THF).[9]

-

Invert the cover slip and place it over the reservoir, sealing it with vacuum grease to create an airtight system.[9]

-

The more volatile anti-solvent in the reservoir will slowly vaporize and diffuse into the hanging drop.

-

This diffusion causes the solvent composition of the drop to change, reducing the ligand's solubility and leading to crystallization.

-

Incubate the plate at a constant temperature and monitor for crystal growth.

B. Sitting Drop Vapor Diffusion

This method is similar to the hanging drop technique but the drop containing the sample is placed on a post in the middle of the reservoir.[10] This can be more stable and is often easier when dealing with certain solvents or detergents.[10]

Protocol:

-

Pipette 0.5-1.0 mL of the anti-solvent into the reservoir of a sitting drop crystallization plate.[10]

-

Pipette 2-4 µL of the concentrated ligand solution onto the sitting drop post.[10]

-

Seal the well with clear sealing tape or film.[10]

-

Incubate and monitor as with the hanging drop method.

Technique 3: Liquid-Liquid (or Solvent) Diffusion/Layering

In this technique, a solution of the ligand is carefully layered with a less dense, miscible anti-solvent.[11] Crystallization occurs at the interface between the two solvents as they slowly mix.

Causality: The slow diffusion at the liquid-liquid interface creates a localized and stable zone of supersaturation. This controlled mixing prevents bulk precipitation and allows for the growth of crystals in a calm, undisturbed environment.

Protocol:

-

Prepare a concentrated solution of the N1-Ethylethanebis(thioamide) ligand in a dense solvent (e.g., dichloromethane) in a narrow container, such as an NMR tube or a thin glass vial.[12]

-

Carefully and slowly, layer a less dense anti-solvent (e.g., hexane or pentane) on top of the ligand solution.[11][12] This can be done by letting the anti-solvent run down the side of the tilted tube from a pipette. The goal is to create a sharp interface between the two layers.

-

Seal the container and leave it undisturbed at a constant temperature.

-

Crystals will ideally form at the interface over the course of several days.

Technique 4: Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.

Causality: As the solution cools, the solubility of the ligand decreases. A slow cooling rate ensures that the system does not become excessively supersaturated at any given point, allowing for controlled nucleation and growth rather than rapid precipitation.[13]

Protocol:

-

Prepare a saturated solution of the N1-Ethylethanebis(thioamide) ligand in a suitable solvent at or near its boiling point.[3][8][12] Use a flask with a condenser to avoid solvent loss.

-

Ensure all solid material has dissolved.[14]

-

Allow the solution to cool slowly to room temperature. To achieve very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box).[3][12]

-

Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to further decrease solubility and maximize crystal yield.

-

Avoid disturbing the container during the cooling process.[3]

Visualization of Crystallization Workflows

Diagram 1: General Crystallization Workflow

Caption: General workflow for crystallization of N1-Ethylethanebis(thioamide) ligands.

Diagram 2: Vapor Diffusion Logic

Caption: The principle of the vapor diffusion crystallization method.

Troubleshooting Common Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Oiling Out | The ligand's solubility is too high in the chosen solvent system; the solution is too concentrated; cooling is too rapid. | Try a more dilute solution; use a different solvent or solvent/anti-solvent pair; slow down the process (slower evaporation/cooling/diffusion). |

| Amorphous Precipitate/Powder | Supersaturation was achieved too quickly; insufficient purity. | Re-purify the compound; slow down the rate of crystallization by adjusting temperature, evaporation rate, or diffusion setup. |

| No Crystals Form | The solution is not sufficiently supersaturated; the ligand is too soluble in the chosen solvent. | Allow more solvent to evaporate; use a stronger anti-solvent; try a different solvent system; concentrate the initial solution. |

| Many Small Crystals | Too many nucleation events occurred; the rate of crystallization was too fast. | Use a more dilute solution; slow down the crystallization process; filter the solution more carefully to remove nucleation sites. Consider micro-seeding.[15] |

Conclusion

Crystallizing N1-Ethylethanebis(thioamide) ligands, while challenging, is achievable through systematic experimentation and a solid understanding of the underlying principles. This guide provides a foundational set of protocols and a logical framework for approaching this critical step in materials science and drug discovery. Patience and meticulous technique are the researcher's greatest assets. By carefully controlling the path to supersaturation, high-quality single crystals can be obtained, paving the way for detailed structural analysis and a deeper understanding of these versatile ligands.

References

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

-

Waraksa, E., et al. (2020). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 10(7), 1298-1313. Retrieved from [Link]

-

Columbia University, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Scribd. (n.d.). Crystal Growing Techniques and Tips. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2336. Retrieved from [Link]

-

The Schlenk Line Survival Guide. (n.d.). Crystallisation. Retrieved from [Link]

-

University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]

-

Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

- Mahan, J. E. (1947). U.S. Patent No. 2,421,031. Washington, DC: U.S. Patent and Trademark Office.

-

Meijers, R., et al. (2019). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 75(1), 1-13. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

-

Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]

-

Djaballah, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3539. Retrieved from [Link]

-

Schmalisch, S., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4536-4552. Retrieved from [Link]

-

University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

-

Villasenor, A., et al. (2017). A seeding method for robust and high-throughput protein crystallization. eLife, 6, e25355. Retrieved from [Link]

-

Chen, Y., et al. (2005). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Crystal Growth & Design, 5(4), 1341-1353. Retrieved from [Link]

-

ChemRxiv. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. unifr.ch [unifr.ch]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. chemistryviews.org [chemistryviews.org]

- 12. Growing Crystals [web.mit.edu]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 15. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Topic: A Systematic Approach to Solvent Selection for N1-Ethylethanebis(thioamide)

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Solvent Selection

N1-Ethylethanebis(thioamide) is a bifunctional thioamide whose utility in synthetic chemistry and drug development hinges on its effective dissolution. The selection of an appropriate solvent is the foundational step for any subsequent application, including reaction chemistry, purification, formulation, and analytical characterization. An incorrect choice can lead to failed reactions, inaccurate analytical results, or degradation of the compound.

This guide abandons a one-size-fits-all recommendation. Instead, it equips the researcher with the foundational knowledge and a systematic, verifiable protocol to determine the optimal solvent system for N1-Ethylethanebis(thioamide). We will explore the physicochemical properties of the thioamide functional group, propose a rational solvent screening strategy, and provide a detailed experimental workflow to validate solubility, ensuring both scientific rigor and practical success.

Understanding the Solute: Physicochemical Properties of Thioamides

To predict solubility, we must first understand the molecule. N1-Ethylethanebis(thioamide) possesses two thioamide groups, which are isosteres of amides but with distinct electronic and steric properties that govern their interaction with solvents.

-

Polarity and Hydrogen Bonding: The carbon-sulfur (C=S) bond is significantly less polar than the carbon-oxygen (C=O) bond in an amide.[1] However, the thioamide functional group as a whole imparts considerable polarity to the molecule. Crucially, the N-H protons of a thioamide are more acidic than their amide counterparts, making them stronger hydrogen bond donors.[2][3] Conversely, the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen.[2][3] This duality—strong hydrogen bond donating ability and moderate polarity—is the key to its solubility profile.

-

Structure of N1-Ethylethanebis(thioamide): S=C(NH-CH2-CH3)-C(=S)NH2 This structure contains two N-H protons capable of acting as hydrogen bond donors and two sulfur atoms that can act as weak acceptors. The ethyl group adds a small degree of non-polar character. The overall molecule is expected to exhibit moderate polarity and a strong preference for solvents that can engage in hydrogen bonding.

-

Stability Considerations: Thioamides exhibit good stability in many common organic solvents.[4] However, they can be susceptible to degradation under certain conditions. They are known to deprotonate in alkaline media, and strong acids can catalyze hydrolysis or other side reactions.[4][5] Therefore, highly acidic or basic solvent systems should be approached with caution and may not be suitable for long-term storage of solutions.

A Systematic Workflow for Solvent Selection

The optimal approach to solvent selection is an empirical process guided by chemical principles. The following workflow provides a logical progression from prediction to experimental verification.

Caption: A systematic workflow for rational solvent selection.

Predicted Solubility & Solvent Screening Guide

Based on the principle of "like dissolves like" and the physicochemical properties of thioamides, we can predict the solubility of N1-Ethylethanebis(thioamide) in a range of common laboratory solvents. This table serves as a starting point for the experimental screening detailed in Protocol 5.0.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexanes | 1.9 | Insoluble | The solvent lacks the polarity and hydrogen bonding capability to overcome the intermolecular forces of the solute.[6] |

| Toluene | 2.4 | Slightly Soluble / Insoluble | The aromatic ring offers minimal polarizability, but it is insufficient for significant solvation of the polar thioamide groups. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Slightly Soluble | Offers moderate polarity but cannot act as a hydrogen bond donor. May be a useful component in a mixed-solvent system. |

| Acetonitrile (ACN) | 37.5 | Soluble | High polarity and can accept hydrogen bonds. Generally a good solvent for moderately polar compounds.[4] | |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | A highly polar solvent capable of accepting hydrogen bonds, effectively solvating the N-H groups of the thioamide. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | Exceptionally high polarity and a strong hydrogen bond acceptor. Often used as a solvent for thioamide synthesis and is an excellent candidate for dissolution.[7] | |

| Polar Protic | Isopropanol (IPA) | 19.9 | Soluble | Can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the solute.[4] |

| Ethanol (EtOH) | 24.5 | Soluble | Similar to isopropanol, its ability to form strong hydrogen bonds makes it a promising candidate. | |

| Methanol (MeOH) | 32.7 | Soluble / Very Soluble | Its high polarity and strong hydrogen bonding capacity should effectively dissolve the compound. Caution is advised as methanol can be nucleophilic under certain conditions.[4] | |

| Water | 80.1 | Slightly Soluble / Insoluble | Despite its high polarity, the non-polar ethyl group and the large organic backbone may limit solubility in purely aqueous media. |

Experimental Protocol: Small-Scale Solubility Determination

Objective: To experimentally verify the solubility of N1-Ethylethanebis(thioamide) in a selection of candidate solvents.

Materials:

-

N1-Ethylethanebis(thioamide)

-

Candidate solvents (e.g., DMSO, DMF, Acetonitrile, Isopropanol, Dichloromethane)

-

Small vials (1-2 mL) with caps

-

Vortex mixer

-

Magnetic stir plate and stir bars (optional)

-

Calibrated micropipettes

-

Analytical balance

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for N1-Ethylethanebis(thioamide) and all solvents used. Thioamides should be handled with care as they can be harmful if swallowed.[8]

Procedure:

-

Preparation: Accurately weigh approximately 1-2 mg of N1-Ethylethanebis(thioamide) into a clean, dry vial. The exact mass should be recorded.

-

Initial Solvent Addition: Add a small, fixed volume of the first candidate solvent (e.g., 100 µL) to the vial. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).

-

Agitation: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds. Observe for dissolution. If a magnetic stir bar is used, allow it to stir for 2-5 minutes.

-

Observation & Classification:

-

Freely Soluble: All solid dissolves completely at this concentration.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

-

Titration for Partial Solubility: If the compound is partially soluble, add another aliquot of solvent (e.g., 100 µL) to the vial. Vortex/stir again and re-observe.

-

Repeat: Continue adding solvent in fixed aliquots until the solid is completely dissolved. Record the total volume of solvent required.

-

Calculate Approximate Solubility:

-

Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent (mL)

-

-

Heating (Optional): For compounds that are sparingly soluble at room temperature, the vial can be gently warmed (e.g., to 40-50°C) to assess if solubility increases with temperature. Note any changes.

-

Stability Check: After dissolution, let the solution stand for 1 hour. Observe for any precipitation (indicating supersaturation) or color change (suggesting potential degradation). A baseline TLC or LCMS analysis can be performed for comparison with a later time point to rigorously assess stability.

-

Documentation: Repeat this process for each candidate solvent and record all observations in a structured table.

Molecular Interactions: A Visual Representation

The dissolution process is driven by the formation of favorable intermolecular forces between the solute and solvent, which overcome the solute-solute and solvent-solvent interactions.

Caption: Solute-solvent interactions driving dissolution.

Conclusion and Recommendations

For N1-Ethylethanebis(thioamide), it is predicted that polar aprotic solvents such as DMSO and DMF will provide the highest solubility due to their strong polarity and ability to accept hydrogen bonds. Polar protic solvents like isopropanol and ethanol are also expected to be effective. The provided experimental protocol is essential for confirming these predictions and quantifying solubility in the context of your specific application and required concentration.

Always prioritize the selection of the least toxic and most volatile solvent that meets the dissolution requirements to facilitate easier removal during workup procedures. For applications requiring high concentrations, a systematic screening as outlined in this guide is not just recommended; it is a prerequisite for success.

References

-

Kuyucak, S., & Sezerman, O. U. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 569–585. Available at: [Link]

-